7-Oxabicyclo[2.2.1]heptane
CAS No.: 279-49-2
Cat. No.: VC1673019
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 279-49-2 |
|---|---|
| Molecular Formula | C6H10O |
| Molecular Weight | 98.14 g/mol |
| IUPAC Name | 7-oxabicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C6H10O/c1-2-6-4-3-5(1)7-6/h5-6H,1-4H2 |
| Standard InChI Key | YPWFNLSXQIGJCK-UHFFFAOYSA-N |
| SMILES | C1CC2CCC1O2 |
| Canonical SMILES | C1CC2CCC1O2 |
Introduction
Structure and Properties
7-Oxabicyclo[2.2.1]heptane comprises a bridged bicyclic framework with an oxygen atom serving as the bridgehead at position 7. The numbering system follows standard IUPAC nomenclature, with the bicyclic structure containing two rings: a six-membered ring and a single-atom bridge creating the second ring. The oxygen provides unique reactivity and conformational properties to this rigid scaffold.
The compound contains three stereogenic centers, allowing for various stereoisomers. The rigid bicyclic structure imparts significant ring strain, which influences its chemical reactivity and makes it particularly valuable in synthetic applications. This strained conformation contributes to the compound's utility in various transformations, particularly those involving bridge cleavage reactions.
Synthesis Methods
Diels-Alder Reactions
The Diels-Alder cycloaddition represents one of the most common and efficient approaches for preparing 7-oxabicyclo[2.2.1]heptane derivatives. This methodology typically involves the reaction between furan (serving as the diene) and various dienophiles.
A particularly useful synthetic route involves the preparation of the 7-oxabicyclo[2.2.1]heptane moiety via a diastereoselective intramolecular Diels-Alder strategy, as demonstrated in studies toward the total synthesis of solanoeclepin A, a natural hatching agent of potato cyst nematodes . This approach allows for controlled stereochemistry in the bicyclic framework.
Industrial Production Methods
Industrial production of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives has seen significant improvement with the development of methods that operate under mild conditions. Traditional methods faced challenges including extremely long reaction times (up to 75 days) with low yields (33%), requiring high-pressure reactors or extended reaction periods .
Modern synthetic approaches have addressed these limitations, offering methods that produce the desired compounds in shorter reaction times with significantly improved yields, without the need for heating at high temperatures or pressurizing reaction vessels . These advancements have made the industrial-scale production of 7-oxabicyclo[2.2.1]heptane derivatives more feasible and economically viable.
Stereoselective Synthesis
Stereocontrol in 7-oxabicyclo[2.2.1]heptane synthesis is particularly important for applications requiring specific stereoisomers. Several methods have been developed to achieve stereoselective synthesis:
The ability to control stereochemistry is particularly valuable for medicinal chemistry applications, where specific stereoisomers often exhibit different biological activities.
Chemical Reactions and Transformations
Directed Arylation
Recent research has demonstrated the effective Pd-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework using the 8-aminoquinoline directing group. This methodology produces arylated products in up to 99% yield and heteroarylated products in up to 88% yield, with complete diastereoselectivity .
The directed arylation reaction represents a valuable method for functionalizing the 7-oxabicyclo[2.2.1]heptane scaffold, introducing aromatic and heteroaromatic substituents with precise control of stereochemistry. Following arylation, cleavage of the directing group can provide primary amides, creating valuable 3D fragments for drug discovery applications .
Bridge Cleavage Reactions
The oxygen bridge in 7-oxabicyclo[2.2.1]heptane derivatives presents opportunities for selective ring-opening reactions. Two particularly significant approaches include:
-
Strain-directed bridge cleavage: This approach exploits the inherent ring strain of the bicyclic system. For (phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane derivatives, strain-directed bridge cleavage has been successfully applied to the total synthesis of carba-α-DL-glucopyranose .
-
Alkylative ring opening: This methodology has been demonstrated in the synthesis of modified vitamin D3 A ring analogues. The key step involves alkylative cleavage of the oxygen bridge to produce highly oxygenated cyclohexenyl sulfones .
These bridge cleavage reactions transform the bicyclic structure into functionalized monocyclic systems, providing access to complex molecular architectures that would be challenging to synthesize through other means.
Elimination Reactions
Elimination reactions of 7-oxabicyclo[2.2.1]heptane-2-carboxylates have been systematically investigated, providing insights into the reactivity patterns of these compounds . These studies contribute to understanding the fundamental reactivity principles governing transformations of the 7-oxabicyclo[2.2.1]heptane scaffold, enabling more predictable and controlled synthetic applications.
Applications in Medicinal Chemistry
Thromboxane Antagonists
7-Oxabicyclo[2.2.1]heptane derivatives have demonstrated significant potential as thromboxane A2 (TxA2) antagonists. A series of interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles were prepared and evaluated for their thromboxane antagonistic activity both in vitro and their duration of action in vivo .
Detailed structure-activity relationship studies revealed that the interphenylene ring substitution pattern significantly influenced TxA2 antagonistic potency, with ortho substitution, a single methylene spacer between rings, and a propionic acid side chain length being optimal for activity .
One particularly promising compound, BMS-180,291 [(+)-1S-(1α,2α,3α,4α)-2-[[3-[4-[(n-pentylamino)carbonyl]-2-oxazolyl]-7-oxabicyclo[2.2.1]hept-2-yl]methyl]benzenepropanoic acid], demonstrated exceptional properties:
| Property | Value |
|---|---|
| Inhibition of arachidonic acid-induced aggregation (I50) | 7 nM |
| Inhibition of U-46,619-induced aggregation (I50) | 21 nM |
| Binding affinity (Kd) | 4.0 ± 1.0 nM |
| In vivo protection (T50) | 14.4 hours |
| Duration of action in primates | >24 hours |
This compound was selected as a candidate for clinical development due to its potent, selective, and orally-active profile with a long duration of action .
Similarly, a series of chiral interphenylene 7-oxabicyclo[2.2.1]heptane semicarbazones demonstrated potent TxA2 antagonistic activity, with SQ 35,091 identified as a particularly effective compound with extended in vivo protection .
Fragment-Based Drug Discovery
Synthetic Applications
Synthesis of Complex Heterocycles
The 7-oxabicyclo[2.2.1]heptane framework serves as a valuable starting point for accessing complex heterocyclic structures. A particularly notable application is the synthesis of 1-aza-7-oxabicyclo[2.2.1]heptanes through a convergent and stereodivergent pathway .
This approach begins with a coupling reaction between an allylic alcohol, aldehyde, and LiHMDS to produce stereodefined primary homoallylic amines. Subsequent N-oxidation and condensation with formaldehyde or glyoxylate provides functionalized homoallylic nitrones, whose intramolecular annulation can be controlled to deliver distinct heterocyclic skeletons with excellent stereocontrol (≥20:1) .
The resulting densely functionalized heterocycles represent valuable building blocks for medicinal chemistry and synthetic applications, demonstrating the versatility of the 7-oxabicyclo[2.2.1]heptane scaffold in accessing complex molecular architectures.
Natural Product Synthesis
The 7-oxabicyclo[2.2.1]heptane moiety has proven useful in natural product synthesis, as exemplified by studies toward the total synthesis of solanoeclepin A, a potent natural hatching agent of potato cyst nematodes . This application demonstrates the utility of the 7-oxabicyclo[2.2.1]heptane scaffold in constructing complex natural products with biological activity.
Additionally, the 7-oxabicyclo[2.2.1]heptane system has been employed as a valuable starting material for the synthesis of modified vitamin D3 A ring analogues . This approach utilizes alkylative cleavage of the oxygen bridge as a key step in accessing these important steroid-derived structures.
Carbohydrate Mimetics
Strain-directed bridge cleavage of (phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane derivatives has been successfully applied to the total synthesis of carba-α-DL-glucopyranose . This approach demonstrates the utility of the 7-oxabicyclo[2.2.1]heptane scaffold in accessing carbohydrate mimetics, which represent important targets in medicinal chemistry and chemical biology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume